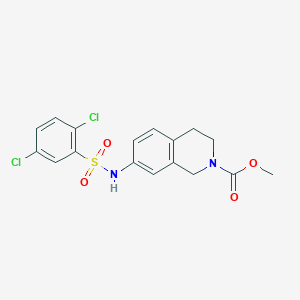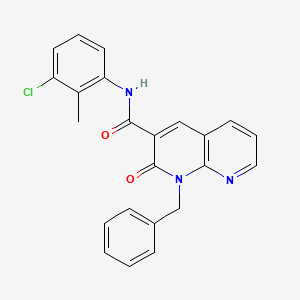![molecular formula C32H31N3O5S2 B2914767 methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524680-03-3](/img/structure/B2914767.png)
methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C32H31N3O5S2 and its molecular weight is 601.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
LGE21 . These compounds have shown weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Mode of Action
It’s known that 3,4-dihydroquinolin-2-one derivatives can inhibit p38 map kinase, which leads to cytotoxic activities .
Biochemical Pathways
The inhibition of p38 map kinase can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .
Result of Action
It’s known that 3,4-dihydroquinolin-2-one derivatives exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by the structure of the starting alkenes .
Properties
IUPAC Name |
methyl 6-benzyl-2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5S2/c1-40-32(37)29-26-17-19-34(20-22-8-3-2-4-9-22)21-28(26)41-31(29)33-30(36)24-13-15-25(16-14-24)42(38,39)35-18-7-11-23-10-5-6-12-27(23)35/h2-6,8-10,12-16H,7,11,17-21H2,1H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQJNGIYAUXQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride](/img/structure/B2914684.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2914685.png)
![N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2914687.png)


![N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2914694.png)
![2-Amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2914695.png)





![4-(2-chlorophenyl)-6-ethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2914705.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2914706.png)
